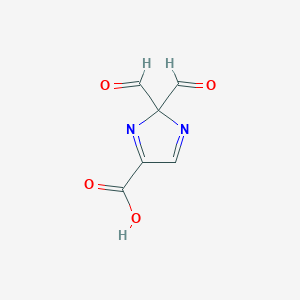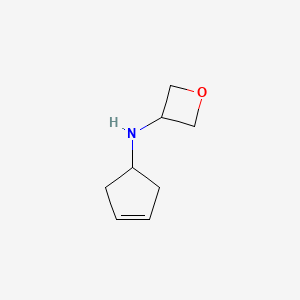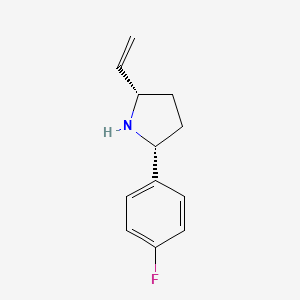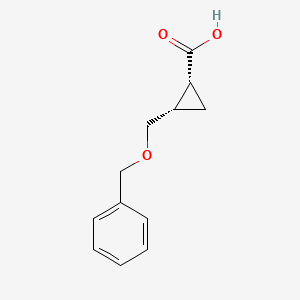
Sodium 2,5-dioxopyrrolidin-1-yl sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2,5-dioxopyrrolidin-1-yl sulfate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidinone ring and a sulfate group, making it a versatile reagent in synthetic chemistry and biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2,5-dioxopyrrolidin-1-yl sulfate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with sodium sulfate under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product. The reaction is usually conducted at room temperature, and the product is purified through crystallization or recrystallization techniques .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for the efficient and consistent production of the compound. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2,5-dioxopyrrolidin-1-yl sulfate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which are useful in different chemical processes.
Reduction: It can also be reduced under specific conditions to yield reduced forms that have distinct properties and applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles, including amines and thiols, are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups .
Aplicaciones Científicas De Investigación
Sodium 2,5-dioxopyrrolidin-1-yl sulfate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Sodium 2,5-dioxopyrrolidin-1-yl sulfate involves its interaction with specific molecular targets. In biochemical applications, the compound acts as a crosslinking agent, forming covalent bonds with amino groups in proteins. This crosslinking ability is crucial for studying protein structures and interactions. In medicinal chemistry, its derivatives interact with voltage-gated sodium channels and calcium channels, which are essential for their anticonvulsant and analgesic effects .
Comparación Con Compuestos Similares
Sodium 2,5-dioxopyrrolidin-1-yl sulfate can be compared with other similar compounds, such as:
N-Benzyl-2,5-dioxopyrrolidin-1-yl propanamide: This compound has shown potent anticonvulsant activity and is used in the development of new antiepileptic drugs.
2,5-Dioxopyrrolidin-1-yl butyrate: Known for its analgesic properties, this compound is used in pain management research.
2,5-Dioxopyrrolidin-1-yl acrylate: Utilized as a protein crosslinking agent, it is valuable in studying protein modifications and interactions.
The uniqueness of this compound lies in its versatile applications across different fields, making it a valuable compound in both research and industrial settings.
Propiedades
Fórmula molecular |
C4H4NNaO6S |
|---|---|
Peso molecular |
217.13 g/mol |
Nombre IUPAC |
sodium;(2,5-dioxopyrrolidin-1-yl) sulfate |
InChI |
InChI=1S/C4H5NO6S.Na/c6-3-1-2-4(7)5(3)11-12(8,9)10;/h1-2H2,(H,8,9,10);/q;+1/p-1 |
Clave InChI |
FTYCEDZDHMGYJX-UHFFFAOYSA-M |
SMILES canónico |
C1CC(=O)N(C1=O)OS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12949201.png)

![2-Bromo-1-{2-[(2-phenylethyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12949213.png)

![(2E)-3-(5-carboxypentyl)-2-[(2E,4E,6E)-7-[3-(5-carboxypentyl)-1,1-dimethyl-7-sulfobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indole-7-sulfonate](/img/structure/B12949219.png)

![Methyl 2-chloro-8-isopropylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12949231.png)


![Methyl 2-methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-5-carboxylate](/img/structure/B12949243.png)
